molecular formula C12H17N3O B11820733 1-(2-(6-Aminopyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(6-Aminopyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B11820733
M. Wt: 219.28 g/mol
InChI Key: VCUUFQAMGXXVLS-UHFFFAOYSA-N
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Description

1-(2-(6-Aminopyridin-3-yl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.29 g/mol. This piperidine-based compound features a 6-aminopyridin-3-yl moiety, a scaffold frequently encountered in medicinal chemistry and drug discovery research . Similar aminopyridine derivatives are known to be valuable intermediates or building blocks in the synthesis of more complex molecules, particularly in the development of potential pharmacological agents . Compounds with this core structure are often investigated for their potential biological activities and their utility in organic synthesis. Researchers utilize this and related compounds in various applications, including but not limited to, the exploration of enzyme inhibition, receptor modulation, and the development of diagnostic tools . As with all such specialized chemicals, this product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) and conduct their own thorough safety and hazard assessments before handling.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

1-[2-(6-aminopyridin-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C12H17N3O/c1-9(16)15-7-3-2-4-11(15)10-5-6-12(13)14-8-10/h5-6,8,11H,2-4,7H2,1H3,(H2,13,14)

InChI Key

VCUUFQAMGXXVLS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCCC1C2=CN=C(C=C2)N

Origin of Product

United States

Preparation Methods

Nucleophilic Acylation of Piperidine Derivatives

A widely employed strategy involves the nucleophilic acylation of 2-(6-aminopyridin-3-yl)piperidine with acetyl chloride or acetic anhydride. The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine is added to scavenge HCl, improving yields to 70–85%. Key variables include:

ParameterOptimal RangeImpact on Yield
SolventTHFMaximizes solubility of intermediates
Temperature0°C → Room tempPrevents exothermic side reactions
Molar ratio (Piperidine:AcCl)1:1.2Limits over-acylation

The product is isolated via vacuum distillation or recrystallization from ethanol/water mixtures.

Suzuki-Miyaura Coupling for Pyridine Ring Functionalization

An alternative route constructs the pyridine moiety through Suzuki-Miyaura cross-coupling. A boronic ester-functionalized piperidine precursor reacts with 2-amino-5-bromopyridine under palladium catalysis (Pd(PPh₃)₄, 5 mol%). This method achieves 65–78% yield in toluene/ethanol (3:1) at 80°C. Critical considerations:

  • Ligand selection : Triphenylphosphine enhances catalyst stability but requires rigorous oxygen exclusion.

  • Base : K₂CO₃ outperforms Na₂CO₃ in minimizing dehalogenation side reactions.

Post-coupling, the ketone group is introduced via Friedel-Crafts acylation using acetyl chloride and AlCl₃.

Optimization of Reaction Conditions

Solvent Effects on Acylation Kinetics

Comparative studies in THF, DCM, and acetonitrile reveal THF’s superiority due to its ability to stabilize transition states through polar interactions. Kinetic data:

SolventRate Constant (k, ×10⁻³ s⁻¹)Activation Energy (kJ/mol)
THF2.45 ± 0.1258.3
DCM1.89 ± 0.0963.7
Acetonitrile1.02 ± 0.0571.2

Source: Adapted from VulcanChem process optimization reports.

Catalytic Systems for Reductive Amination

In cases where the aminopyridine group is introduced late-stage, reductive amination of 2-(pyridin-3-yl)piperidin-1-ylethanone with ammonia utilizes NaBH₃CN in methanol. Yields reach 82% when using molecular sieves to sequester water.

Analytical Characterization and Purification

Spectroscopic Validation

Post-synthesis, structural confirmation relies on:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 2.4 Hz, 1H, pyridine-H), 6.34 (d, J = 8.7 Hz, 1H, pyridine-H), 3.78–3.65 (m, 2H, piperidine-CH₂), 2.98–2.85 (m, 1H, piperidine-CH), 2.12 (s, 3H, COCH₃).

  • LC-MS : m/z 220.1 [M+H]⁺, consistent with the molecular formula C₁₂H₁₇N₃O.

Chromatographic Purification

Flash chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted acetyl chloride and piperidine byproducts. HPLC purity exceeds 99% when using a C18 column with 0.1% TFA in water/acetonitrile mobile phase.

Scale-Up Considerations and Industrial Feasibility

Continuous Flow Synthesis

Pilot-scale trials demonstrate the viability of continuous flow systems for acylation steps. Residence time optimization (90 s at 50°C) in microreactors improves throughput by 40% compared to batch processes.

Waste Stream Management

Acid scavengers (e.g., polymer-supported amines) reduce HCl waste by 78%. Solvent recovery via fractional distillation achieves 95% THF reuse .

Chemical Reactions Analysis

Oxidation Reactions

The ethanone group undergoes oxidation under strong acidic or basic conditions. For example:

  • Reagent/Conditions : Potassium permanganate (KMnO₄) in H₂SO₄ at elevated temperatures.

  • Product : Formation of a carboxylic acid derivative via cleavage of the ketone group.

  • Mechanism : The reaction proceeds through enol intermediate formation, followed by oxidative cleavage.

Reaction SiteReagentsConditionsProductYield
EthanoneKMnO₄H₂SO₄, 80°CCarboxylic acid~60%

Reduction Reactions

The ketone group can be selectively reduced to a secondary alcohol:

  • Reagent/Conditions : Sodium borohydride (NaBH₄) in methanol at 25°C.

  • Product : 1-(2-(6-Aminopyridin-3-yl)piperidin-1-yl)ethanol.

  • Mechanism : Hydride transfer to the carbonyl carbon, forming a stable alcohol.

Reaction SiteReagentsConditionsProductYield
EthanoneNaBH₄MeOH, RTSecondary alcohol>85%

Nucleophilic Substitution at the Amino Group

The primary amino group on the pyridine ring participates in acylation and alkylation:

  • Acylation :

    • Reagent/Conditions : Acetyl chloride (AcCl) in pyridine.

    • Product : N-acetylated derivative.

    • Mechanism : Nucleophilic attack by the amino group on the acylating agent.

  • Alkylation :

    • Reagent/Conditions : Methyl iodide (CH₃I) in DMF with K₂CO₃.

    • Product : N-methylated derivative.

Reaction TypeReagentsConditionsProductYield
AcylationAcClPyridine, 0°CAcetylated derivative~75%
AlkylationCH₃IDMF, 50°CMethylated derivative~65%

Electrophilic Aromatic Substitution

The amino group activates the pyridine ring for electrophilic substitution, primarily at the para position:

  • Nitration :

    • Reagent/Conditions : HNO₃ in H₂SO₄ at 0°C.

    • Product : 6-Amino-5-nitropyridin-3-yl derivative.

Reaction TypeReagentsConditionsProductYield
NitrationHNO₃/H₂SO₄0°CNitro-substituted derivative~50%

Piperidine Ring Functionalization

The tertiary amine in the piperidine ring can undergo quaternization:

  • Reagent/Conditions : Methyl triflate (CF₃SO₃CH₃) in acetonitrile.

  • Product : Quaternary ammonium salt.

  • Application : Enhances water solubility for pharmacological studies.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar molecules due to the position of the amino group and piperidine substitution:

CompoundKey Structural FeatureReactivity Difference
1-(2-(2-Aminopyridin-3-yl)piperidin-1-yl)ethanoneAmino group at pyridine C2Lower electrophilic substitution yield due to steric hindrance
1-(2-(6-Dimethylaminopyridin-3-yl)piperidin-1-yl)ethanoneDimethylamino groupEnhanced nucleophilicity for alkylation

Industrial and Pharmacological Implications

  • Scale-Up Synthesis : Optimized conditions (e.g., Pd/C-catalyzed reductions) achieve >90% purity in bulk production.

  • Drug Development : Derivatives show kinase inhibition (IC₅₀ = 0.2 µM against EGFR), highlighting therapeutic potential.

Scientific Research Applications

Structural Characteristics

The compound has a molecular formula of C12H16N3C_{12}H_{16}N_{3} and a molecular weight of approximately 202.28 g/mol. Its structure features a piperidine ring linked to a 6-aminopyridine moiety through an ethanone group, which is crucial for its biological activity.

Research indicates that 1-(2-(6-Aminopyridin-3-yl)piperidin-1-yl)ethanone exhibits several biological activities:

  • Kinase Inhibition : The compound has been identified as an inhibitor of specific kinases involved in cancer progression, making it a candidate for cancer therapeutics.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens, which could be useful in developing new antibiotics.

Therapeutic Applications

The therapeutic applications of 1-(2-(6-Aminopyridin-3-yl)piperidin-1-yl)ethanone are diverse:

  • Oncology : Due to its kinase inhibition properties, it is being investigated for use in treating cancers such as gastrointestinal stromal tumors (GISTs), where mutated forms of the c-KIT receptor are prevalent .
  • Neurological Disorders : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases.

Case Study 1: Kinase Inhibition in Cancer Research

A study demonstrated that 1-(2-(6-Aminopyridin-3-yl)piperidin-1-yl)ethanone effectively inhibited the activity of c-KIT kinase in vitro. This inhibition was associated with reduced cell proliferation in GIST cell lines, highlighting its potential as a targeted therapy for patients with specific c-KIT mutations .

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against a panel of bacterial strains. Results indicated significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential role as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 1-(2-(6-Aminopyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidin-1-yl Ethanone Derivatives

Compound Name Substituent on Ethanone Core Molecular Formula Molecular Weight Key Features Reference
1-(2-(6-Aminopyridin-3-yl)piperidin-1-yl)ethanone (Target) 6-Aminopyridin-3-yl C₁₂H₁₇N₃O 219.28 g/mol Amino group enhances hydrogen bonding N/A
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (e.g., compounds 22–28) Tetrazole-aryl (e.g., 4-chlorophenyl, 4-methyl) C₁₄H₁₆N₆O ~292–328 g/mol Tetrazole moiety; broad antimicrobial activity
IU1-47 (1-(1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone) 4-Chlorophenyl-pyrrole C₁₉H₂₂ClN₂O 344.84 g/mol USP14 inhibitor; induces tau degradation
1-(5,6-Dichloropyridin-3-yl)ethanone 5,6-Dichloropyridin-3-yl C₇H₅Cl₂NO 206.03 g/mol Halogenated pyridine; potential agrochemical use
1-(2-(6-Methoxy-4-methylpyridin-3-yl)piperidin-1-yl)ethanone 6-Methoxy-4-methylpyridin-3-yl C₁₄H₂₀N₂O₂ 248.32 g/mol Methoxy and methyl groups enhance lipophilicity

Antimicrobial Activity

Tetrazole derivatives (22–28) exhibit significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, attributed to the tetrazole ring’s electron-deficient nature enhancing membrane interaction . The target compound’s aminopyridine group may improve solubility and target binding compared to halogenated analogs.

Enzymatic Inhibition

IU1-47, a pyrrole-containing analog, inhibits USP14 (a deubiquitinating enzyme) with an IC₅₀ of ~4.6 µM, suggesting the piperidine-ethanone scaffold’s versatility in enzyme targeting . The amino group in the target compound could modulate selectivity for other proteasomal targets.

Physicochemical Stability

Compounds like 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone exhibit amide bond isomerization, with an energy barrier of ~67 kJ/mol for interconversion between isomers . The target compound’s aminopyridine group may reduce isomerization propensity due to steric hindrance or hydrogen bonding.

Pharmacokinetic Considerations

  • Lipophilicity: Methoxy and methyl groups (e.g., in ) increase logP, enhancing membrane permeability. The amino group in the target compound may balance lipophilicity with aqueous solubility.
  • Metabolic Stability : Piperidine rings are prone to CYP450 oxidation, but electron-withdrawing groups (e.g., tetrazole in ) or bulky substituents (e.g., dichloropyridine in ) may slow metabolism.

Biological Activity

1-(2-(6-Aminopyridin-3-yl)piperidin-1-yl)ethanone is a compound that has garnered attention in medicinal chemistry due to its structural features, which include a piperidine ring and an aminopyridine moiety. This compound is being researched for its potential therapeutic applications, particularly in oncology and neuropharmacology.

Chemical Structure and Properties

The molecular formula of 1-(2-(6-Aminopyridin-3-yl)piperidin-1-yl)ethanone is C12H15N3O, with a molecular weight of approximately 219.28 g/mol. Its unique structure allows it to interact with various biological targets, which is crucial for its biological activity.

Property Value
Molecular FormulaC12H15N3O
Molecular Weight219.28 g/mol
Key Functional GroupsPiperidine, Aminopyridine, Ethanone

Kinase Inhibition

Research indicates that 1-(2-(6-Aminopyridin-3-yl)piperidin-1-yl)ethanone exhibits significant kinase inhibition properties. Kinases are enzymes that play a vital role in various cellular processes, including cell division and metabolism. The compound has shown potential as an inhibitor of specific kinases involved in cancer pathways, suggesting its utility in cancer therapeutics .

Neuroactive Properties

The compound's structural characteristics suggest potential neuroactive properties. It may influence neurotransmitter systems or act on receptors relevant to neurological disorders. Studies have indicated that similar compounds with piperidine and pyridine structures often show activity against neurodegenerative diseases .

Case Study 1: Cancer Cell Lines

In vitro studies have demonstrated that 1-(2-(6-Aminopyridin-3-yl)piperidin-1-yl)ethanone can inhibit the growth of various cancer cell lines. For instance, its effects on MCF-7 (breast cancer) and A549 (lung cancer) cells were evaluated, showing a dose-dependent reduction in cell viability. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents, indicating a promising therapeutic index .

Case Study 2: Neuropharmacological Effects

Another study investigated the neuropharmacological effects of the compound using animal models of depression and anxiety. The results suggested that the compound exhibited anxiolytic-like effects in behavioral tests, potentially through modulation of serotonergic pathways .

The synthesis of 1-(2-(6-Aminopyridin-3-yl)piperidin-1-yl)ethanone typically involves the reaction of 6-aminopyridine with piperidin-1-one under controlled conditions. The mechanism by which this compound exerts its biological effects is believed to involve binding to specific enzyme targets, leading to downstream effects on cellular signaling pathways.

Q & A

Q. What are the recommended synthetic routes for 1-(2-(6-Aminopyridin-3-yl)piperidin-1-yl)ethanone, and what coupling agents are effective in forming the piperidine-ethanone linkage?

Methodological Answer: A robust synthetic approach involves coupling 1-(6-aminopyridin-3-yl)ethanone (CAS 19828-20-7) with a functionalized piperidine derivative. For example, amide coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are effective in forming the ethanone-piperidine bond. A typical protocol includes:

  • Dissolving the carboxylic acid derivative (e.g., 2-(6-chloro-5-methylpyridin-3-yl)acetic acid) and the piperidine-ethanone precursor in DMF.
  • Adding HATU (1.1 eq) and DIEA (3 eq) as a base to activate the coupling reaction .
  • Purification via column chromatography or recrystallization.
    Key intermediates can be verified using 1H-NMR^1 \text{H-NMR}, where characteristic peaks for the piperidine ring (δ 1.57–1.92 ppm) and ethanone group (δ 2.11 ppm) confirm successful synthesis .

Q. How should researchers handle and store 1-(2-(6-Aminopyridin-3-yl)piperidin-1-yl)ethanone to ensure safety and compound stability?

Methodological Answer:

  • Handling: Use a chemical fume hood, nitrile gloves, and safety goggles to minimize inhalation or dermal exposure. Avoid contact with moisture, as the compound may hydrolyze under acidic/basic conditions .
  • Storage: Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation. Stability studies indicate degradation >5% after 6 months at room temperature .
  • Waste Disposal: Neutralize with sand or inert absorbent, then dispose via certified hazardous waste protocols .

Q. What spectroscopic techniques are most effective for characterizing the structure of 1-(2-(6-Aminopyridin-3-yl)piperidin-1-yl)ethanone, and what key spectral markers should be analyzed?

Methodological Answer:

  • 1H-NMR^1 \text{H-NMR}: Key signals include the piperidine protons (δ 1.57–3.96 ppm, multiplet), ethanone methyl group (δ 2.11 ppm, singlet), and aromatic protons from the 6-aminopyridine moiety (δ 6.8–8.0 ppm) .
  • LC-MS: Confirm molecular weight (MW 245.3 g/mol) using ESI+ mode, with [M+H]+^+ at m/z 246.3 .
  • FT-IR: Look for carbonyl stretching (C=O) at 1680–1720 cm1^{-1} and N-H bending (amine) at 1580–1650 cm1^{-1} .

Advanced Research Questions

Q. How can crystallographic fragment screening be applied to study the binding interactions of 1-(2-(6-Aminopyridin-3-yl)piperidin-1-yl)ethanone with target enzymes, and what software tools are recommended for data analysis?

Methodological Answer:

  • Crystallographic Screening: Soak the compound into protein crystals (e.g., FAD-dependent oxidoreductases) at 10 mM concentration. Monitor binding via X-ray diffraction (resolution ≤2.0 Å). The 6-aminopyridine group may engage in π-stacking with aromatic residues, while the piperidine moiety stabilizes hydrophobic pockets .
  • Software: Use WinGX for data integration and ORTEP-3 for thermal ellipsoid visualization. Refinement in PHENIX or Coot can resolve electron density discrepancies near the ethanone group .

Q. What strategies can be employed to resolve discrepancies in biological activity data for this compound across different assay conditions?

Methodological Answer:

  • Assay Optimization: Standardize buffer pH (7.4 vs. 6.8) and ionic strength to minimize false negatives. For kinase inhibition assays (e.g., FLT3-ITD), use ATP concentrations closer to physiological levels (1–2 mM) .
  • Data Normalization: Include positive controls (e.g., staurosporine for kinase assays) and normalize activity to vehicle-treated samples.
  • Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to assess inter-assay variability. Replicate experiments ≥3 times .

Q. How does the electronic environment of the 6-aminopyridin-3-yl moiety influence the reactivity and stability of this compound in solution-phase reactions?

Methodological Answer:

  • Electronic Effects: The electron-donating amino group (NH2_2) activates the pyridine ring toward electrophilic substitution but reduces stability under oxidative conditions. Computational modeling (DFT at B3LYP/6-31G* level) predicts partial charges of –0.32 e on the pyridine nitrogen, enhancing hydrogen bonding with solvent or protein targets .
  • Degradation Pathways: Monitor via HPLC-UV at 254 nm. Under acidic conditions (pH <3), the ethanone group undergoes hydrolysis to form acetic acid derivatives. Stabilize with non-polar solvents (e.g., DCM) .

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